molecular formula C8H10ClN B11727282 4-chloro-N,3-dimethylaniline

4-chloro-N,3-dimethylaniline

Cat. No.: B11727282
M. Wt: 155.62 g/mol
InChI Key: DLJHMBHVBDEAOX-UHFFFAOYSA-N
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Description

4-chloro-N,3-dimethylaniline is an organic compound with the molecular formula C8H10ClN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the third carbon of the benzene ring are replaced by methyl groups, and a chlorine atom is attached to the fourth carbon of the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-N,3-dimethylaniline can be synthesized through several methods. One common method involves the alkylation of 4-chloroaniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Another method involves the direct chlorination of N,3-dimethylaniline using chlorine gas or a chlorinating agent like thionyl chloride. This reaction is usually performed at low temperatures to control the reaction rate and prevent over-chlorination.

Industrial Production Methods

In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified through distillation or recrystallization to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N,3-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or nitroso derivatives.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.

    Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

    Oxidation: Quinones, nitroso derivatives.

    Reduction: Amines, reduced aromatic compounds.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-chloro-N,3-dimethylaniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is used in the study of enzyme-catalyzed reactions and as a model substrate in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery research.

    Industry: this compound is used in the production of agrochemicals, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N,3-dimethylaniline involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

4-chloro-N,3-dimethylaniline can be compared with other similar compounds such as:

    N,N-dimethylaniline: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.

    4-chloroaniline: Lacks the methyl groups, resulting in different reactivity and applications.

    3-chloro-N,N-dimethylaniline: The chlorine atom is positioned differently, leading to variations in chemical behavior and reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its analogs.

Properties

Molecular Formula

C8H10ClN

Molecular Weight

155.62 g/mol

IUPAC Name

4-chloro-N,3-dimethylaniline

InChI

InChI=1S/C8H10ClN/c1-6-5-7(10-2)3-4-8(6)9/h3-5,10H,1-2H3

InChI Key

DLJHMBHVBDEAOX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)NC)Cl

Origin of Product

United States

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